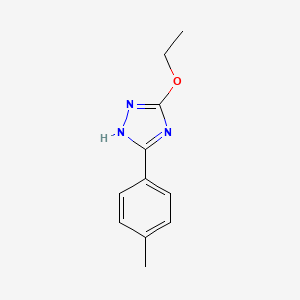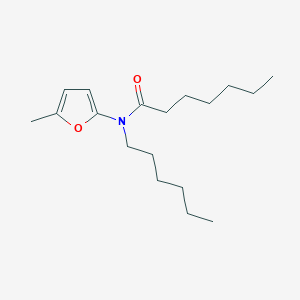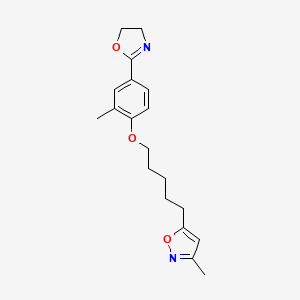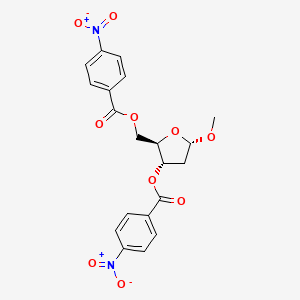
(2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate is a complex organic compound characterized by its tetrahydrofuran ring structure and nitrobenzoyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the tetrahydrofuran ring.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the hydroxyl groups with 4-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could introduce carboxylic acid groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl benzoate
- (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 3-nitrobenzoate
Uniqueness
What sets (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. The presence of two nitrobenzoyl ester groups, in particular, may confer distinct properties that are not observed in its analogs.
Propriétés
Formule moléculaire |
C20H18N2O10 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[(2R,3S,5S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18-/m0/s1 |
Clé InChI |
NGKKKFKTIZCIEN-KSZLIROESA-N |
SMILES isomérique |
CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)


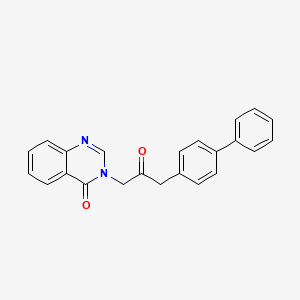
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
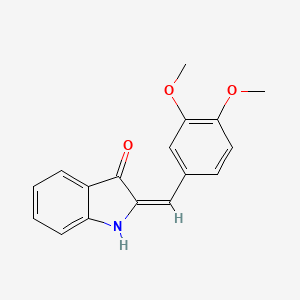
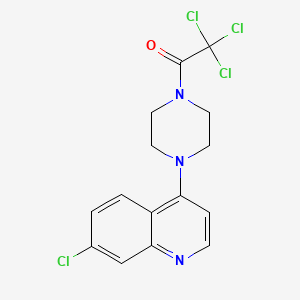
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
